molecular formula C22H22N4O2 B5542050 N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide

Cat. No. B5542050
M. Wt: 374.4 g/mol
InChI Key: HULXVVCQZRDHTL-GHTZIAJQSA-N
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Description

Synthesis Analysis

The synthesis of N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide and related compounds involves complex organic synthesis techniques. A notable method includes the Passerini three-component reaction, which has been employed for the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, indicating a similar approach could be applicable for our compound of interest (Taran et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied through X-ray crystallography and Density Functional Theory (DFT). These studies help in understanding the conformational preferences and electronic structure of the molecule, which are essential for predicting its reactivity and interactions with biological targets. For instance, the crystal structure and computational analysis of a new quinoxaline derivative provided insights into its geometric parameters and molecular docking potential (Missioui et al., 2022).

Chemical Reactions and Properties

Quinoxaline derivatives, including our compound of interest, participate in various chemical reactions, influenced by their functional groups. These reactions are pivotal for further modifications and enhancing the compound's biological activity. The synthesis and reactivity of these compounds are often explored to develop novel therapeutic agents with improved efficacy and selectivity (El Rayes et al., 2022).

Scientific Research Applications

Antibacterial and Antimalarial Applications

  • A novel synthesis and characterization of a benzoderivative of quinoxaline, related to the target compound, showed antibacterial activity, demonstrating the potential of quinoxaline derivatives in combating bacterial infections (R. Karna, 2019). Another study highlighted the synthesis of related compounds exhibiting significant antimalarial activity, underlining the versatility of quinoxaline derivatives in therapeutic applications (L. M. Werbel et al., 1986).

Chemosensor Development

  • The development of a chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solution was achieved using a quinoxaline derivative. This highlights the compound's utility in environmental and biological monitoring (G. Park et al., 2015).

Synthesis Methodologies and Structural Analysis

  • Research on the synthesis methodologies for quinolone and quinoxaline derivatives, including conditions under microwave irradiation, has been reported, offering insights into efficient and novel synthetic routes (Liu Chang-chu, 2014). Structural analysis and the development of novel crystal structures for related compounds have also been explored, providing a foundation for the design of new molecules with potential therapeutic applications (M. Missioui et al., 2022).

Pharmacological Effects

  • Studies have also been conducted on the pharmacological effects of quinoxaline derivatives, revealing their potential in treating neurological diseases and conditions such as Alzheimer's and COVID-19, based on their molecular docking and interaction studies (M. Missioui et al., 2022).

properties

IUPAC Name

N-[(3S,4R)-4-(4-methylphenyl)-1-(quinoxaline-6-carbonyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14-3-5-16(6-4-14)18-12-26(13-21(18)25-15(2)27)22(28)17-7-8-19-20(11-17)24-10-9-23-19/h3-11,18,21H,12-13H2,1-2H3,(H,25,27)/t18-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULXVVCQZRDHTL-GHTZIAJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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